3-phenyl-4-[4-(2-propynyloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridinones This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridin-6-one core, a phenyl group, and a prop-2-yn-1-yloxyphenyl moiety
Preparation Methods
The synthesis of 3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazolopyridinone core: This can be achieved through a one-pot four-component reaction involving Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine using L-proline as a basic organocatalyst, along with CuSO4.5H2O and sodium ascorbate as catalysts for click chemistry in PEG-400 as a green solvent.
Industrial production methods: Industrial-scale synthesis may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs.
Chemical Reactions Analysis
3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrazolopyridinone moieties. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Click Chemistry: The presence of the alkyne group allows for click chemistry reactions, particularly azide-alkyne cycloaddition, to form triazoles.
Scientific Research Applications
3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It is used as a chemical probe for studying biological processes, including protein-ligand interactions and enzyme activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Industrial Applications: It can be used in the synthesis of advanced polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: By affecting these molecular targets, the compound can influence key biological pathways such as apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
3-PHENYL-4-[4-(PROP-2-YN-1-YLOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-phenyl-4-(4-prop-2-ynoxyphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H17N3O2/c1-2-12-26-16-10-8-14(9-11-16)17-13-18(25)22-21-19(17)20(23-24-21)15-6-4-3-5-7-15/h1,3-11,17H,12-13H2,(H2,22,23,24,25) |
InChI Key |
JCNQJIUOPNLNNA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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